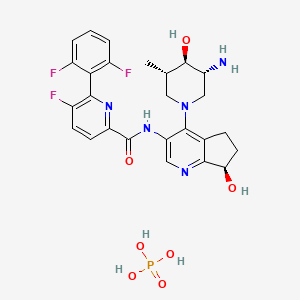![molecular formula C5H3N5O2 B560701 7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine CAS No. 108800-64-2](/img/structure/B560701.png)
7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with a nitro group attached at the 7th position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-3,5-dibromopyridine with sodium nitrite in the presence of acetic acid, followed by cyclization to form the triazole ring . Another method involves the use of isoamyl nitrite in dimethylformamide (DMF) to achieve the desired cyclization .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 7-amino-1H-[1,2,3]triazolo[4,5-C]pyridine.
Substitution: Various substituted triazolopyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the triazole ring can form hydrogen bonds and π-π interactions with biological targets. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
1H-[1,2,3]triazolo[4,5-b]pyridine: Similar structure but with different substitution patterns.
1H-[1,2,3]triazolo[4,5-d]pyridazine: Another triazole-fused heterocycle with distinct properties.
Uniqueness: 7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine is unique due to the presence of the nitro group at the 7th position, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific redox behavior or interactions with biological targets .
Propiedades
IUPAC Name |
7-nitro-2H-triazolo[4,5-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N5O2/c11-10(12)4-2-6-1-3-5(4)8-9-7-3/h1-2H,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHMQXLZGIONMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNN=C2C=N1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the main finding of the research paper regarding 7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine?
A1: The research paper [] focuses on the unexpected formation of 1H-[1,2,3]triazolo[4,5-c]pyridine 2-oxide derivatives, which could include this compound, during the nitration of substituted 3,4-diaminopyridines. The study highlights a specific reaction pathway where cyclization occurs instead of the anticipated nitration at the 5-position of the pyridine ring. This finding is significant as it reveals a novel synthetic route to these triazolopyridine derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(8S,11R,13S,14S,17S)-11-(4-cyclopropylphenyl)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B560640.png)
